Selective Multimeric G4 Stabilization: DIZ-3 Binding Mode vs. Monomeric G4 Ligands
DIZ-3 intercalates into the G4-G4 interface of telomeric multimeric G4, whereas monomeric G4 ligands (e.g., TMPyP4, BRACO-19) bind individual G4 units without interface recognition [1]. This dimeric binding mode was confirmed via biophysical experiments (FRET melting, CD spectroscopy, and EMSA) demonstrating selective stabilization of multimeric over monomeric G4 [1].
| Evidence Dimension | Binding specificity for multimeric vs. monomeric G4 |
|---|---|
| Target Compound Data | Selective stabilization of multimeric G4; intercalates at G4-G4 interface |
| Comparator Or Baseline | Monomeric G4 ligands (TMPyP4, BRACO-19): Bind individual G4 units; no interface specificity |
| Quantified Difference | Qualitative distinction in binding mode; FRET melting ΔTm data available in source [1] |
| Conditions | FRET melting assay with telomeric multimeric G4 DNA sequences; CD spectroscopy; EMSA |
Why This Matters
This unique binding mode underpins DIZ-3's selectivity for ALT-relevant telomeric structures and distinguishes it from generic G4 ligands used in broader oncology research.
- [1] Hu, M.-H., et al. (2020). Dimeric aryl-substituted imidazoles may inhibit ALT cancer by targeting the multimeric G-quadruplex in telomere. European Journal of Medicinal Chemistry, 186, 111891. View Source
